3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure This compound is notable for its unique combination of functional groups, including a cyclopropylmethyl group, difluoro substituents, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Difluoro Substituents: The difluoro groups can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a cyclopropanation reaction, often using cyclopropylmethyl bromide and a suitable base.
Incorporation of the Sulfanylidene Moiety: The sulfanylidene group can be introduced by reacting the intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the sulfanylidene group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound’s difluoro and sulfanylidene groups may facilitate binding to enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s stability and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethyl)-6,7-difluoroquinazolin-4-one: Lacks the sulfanylidene group, which may affect its reactivity and biological activity.
6,7-Difluoro-2-sulfanylidene-1H-quinazolin-4-one: Lacks the cyclopropylmethyl group, potentially altering its stability and bioavailability.
3-(Cyclopropylmethyl)-quinazolin-4-one:
Uniqueness
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both difluoro and sulfanylidene groups, along with the cyclopropylmethyl moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS/c13-8-3-7-10(4-9(8)14)15-12(18)16(11(7)17)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZALWYIIXJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C3=CC(=C(C=C3NC2=S)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.